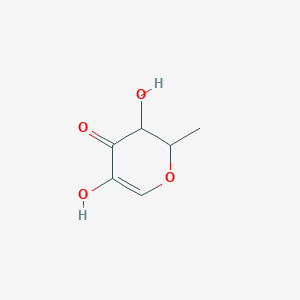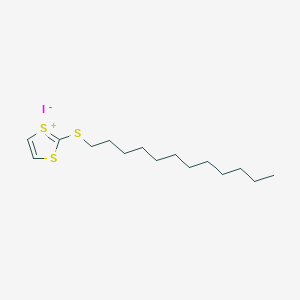
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolium salts, which are characterized by the presence of a dithiolium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide typically involves the reaction of a dithiolium salt with a dodecyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the sulfanium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfanium compounds.
Scientific Research Applications
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxanes
- 1,3-Dioxolanes
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is unique due to its dithiolium ring structure, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a long dodecyl chain that enhances its ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption .
Properties
CAS No. |
105683-41-8 |
|---|---|
Molecular Formula |
C15H27IS3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-dodecylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C15H27S3.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-15;/h13-14H,2-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
BIDYWFZCLMPXCP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCSC1=[S+]C=CS1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


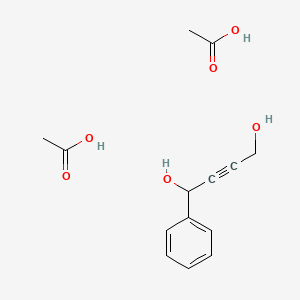

![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
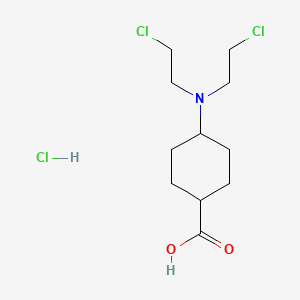
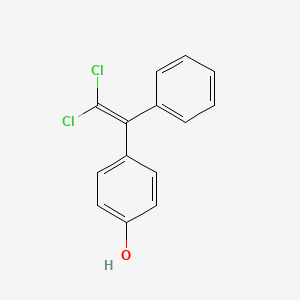
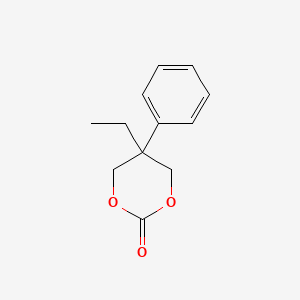


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
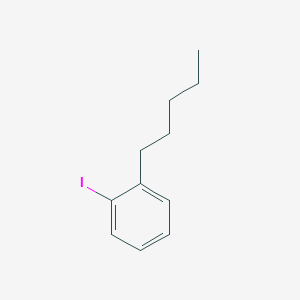
![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
